molecular formula C20H25N3O4S B4700160 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B4700160
M. Wt: 403.5 g/mol
InChI Key: NLLUIBGCEHNNTQ-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methoxy group, and a pyridine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the pyridine moiety: This can be done through nucleophilic substitution reactions where the pyridine ring is introduced to the intermediate compound.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the aromatic ring and the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(azepan-1-yl)-2-[(pyridin-3-ylmethyl)amino]propan-1-one
  • 1-(azepan-1-yl)-2-[(pyridin-3-ylmethyl)amino]ethan-1-one
  • N-(3-azepan-1-ylpropyl)-1-[(2-methoxyphenyl)amino]isoquinoline-4-carboxamide

Uniqueness

3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(azepane-1-carbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19-9-8-17(28(25,26)22-15-16-7-6-10-21-14-16)13-18(19)20(24)23-11-4-2-3-5-12-23/h6-10,13-14,22H,2-5,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLUIBGCEHNNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(azepan-1-ylcarbonyl)-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

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